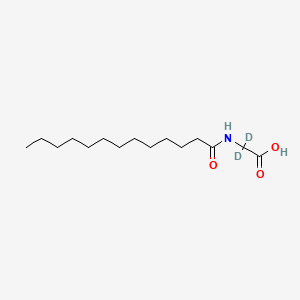
N-(1-Oxotridecyl)glycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Oxotridecyl)glycine-d2 is a deuterated labeled compound, specifically a stable isotope of N-(1-Oxotridecyl)glycine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of drug development and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxotridecyl)glycine-d2 involves the incorporation of deuterium into N-(1-Oxotridecyl)glycine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis services. These services utilize advanced techniques and equipment to produce the compound in large quantities while maintaining high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Oxotridecyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(1-Oxotridecyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Employed in studies involving metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Oxotridecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking of the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Oxotridecyl)glycine-d2 include other deuterated glycine derivatives and isotopically labeled compounds used in metabolic studies .
Uniqueness
The uniqueness of this compound lies in its specific structure and the incorporation of deuterium, which provides distinct advantages in terms of stability and traceability in metabolic studies. This makes it a valuable tool in scientific research compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C15H29NO3 |
|---|---|
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(tridecanoylamino)acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |
Clave InChI |
BTHNNPTZHGZNAO-KLTYLHELSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







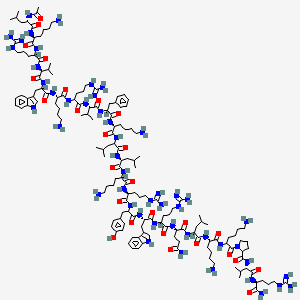
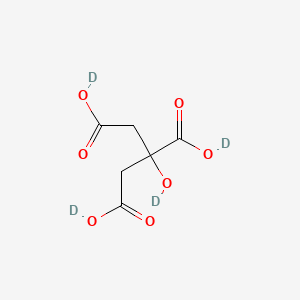

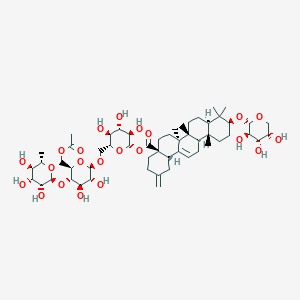
![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

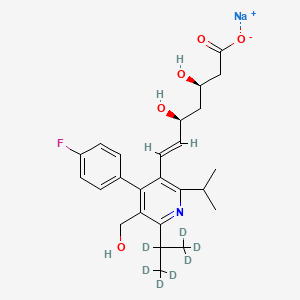
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
